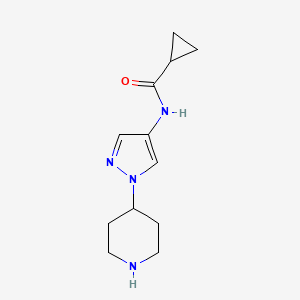![molecular formula C16H21N3 B7578363 N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine, also known as MIETNA, is a synthetic compound that has been studied for its potential applications in scientific research. MIETNA is a member of the tetrahydronaphthalene family of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific receptors in the brain and other tissues. N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine has been shown to bind to the serotonin 5-HT2A receptor with high affinity, leading to the modulation of downstream signaling pathways. N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine has also been shown to bind to the dopamine D2 receptor, although with lower affinity. The precise mechanism of action of N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine is still being investigated, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine has been shown to have a range of biochemical and physiological effects, depending on the specific receptor it interacts with. For example, N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine has been shown to increase the release of certain neurotransmitters, such as serotonin and dopamine, in the brain. N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine has also been shown to have anti-inflammatory effects, potentially through its modulation of immune cells. Additionally, N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine has been shown to have anti-tumor properties, although the precise mechanism of action is still being investigated.
実験室実験の利点と制限
N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine has several advantages for use in lab experiments. For example, N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine has high affinity for specific receptors, making it a useful tool for studying the function of these receptors. N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine can also be synthesized relatively easily and in high purity, allowing for consistent results across experiments. However, there are also limitations to the use of N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine in lab experiments. For example, N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine may have off-target effects on other receptors or pathways, leading to potential confounding results. Additionally, the precise dosing and timing of N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine administration may be critical for observing specific effects.
将来の方向性
There are several future directions for research on N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine. One potential area of investigation is the development of N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine analogs with improved specificity or potency for specific receptors. Another area of research is the investigation of the anti-inflammatory and anti-tumor properties of N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine, potentially leading to the development of new therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine and its effects on specific physiological processes. These future directions hold promise for advancing our understanding of the potential applications of N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine in scientific research.
合成法
The synthesis of N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine involves a multistep process, starting with the reaction of 1-methylimidazole with 1,2,3,4-tetrahydronaphthalene. The resulting intermediate is then subjected to further reactions to yield the final product, N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine. The synthesis of N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine has been optimized to improve yield and purity, and has been reported in several scientific publications.
科学的研究の応用
N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine has been shown to modulate the activity of certain neurotransmitter receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. These receptors are involved in a wide range of physiological processes, including mood regulation, cognition, and motor control. N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine has also been studied for its potential anti-inflammatory and anti-tumor properties.
特性
IUPAC Name |
N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-12(16-17-10-11-19(16)2)18-15-9-5-7-13-6-3-4-8-14(13)15/h3-4,6,8,10-12,15,18H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSJQPGNXAKNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Fluorophenyl)methyl]-2-propan-2-ylimidazole](/img/structure/B7578280.png)
![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)

![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)


![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)

![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)


![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)
